1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, substituted with various aromatic groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, 4-methylbenzyl, and m-tolyl groups can be achieved through nucleophilic substitution reactions. These reactions may involve the use of reagents like methyl iodide, 4-methylbenzyl chloride, and m-tolyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, industrial methods would focus on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., methyl iodide) in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by competing with ATP for binding to the kinase domain, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N6-(4-methylbenzyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Similar structure but with a different substitution pattern on the aromatic ring.
1-methyl-N6-(4-methylbenzyl)-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Another isomer with a different position of the methyl group on the aromatic ring.
Uniqueness
The uniqueness of 1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-methylbenzyl and m-tolyl groups provides a distinct steric and electronic environment that can affect its interaction with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-methyl-4-N-(3-methylphenyl)-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-14-7-9-16(10-8-14)12-22-21-25-19(18-13-23-27(3)20(18)26-21)24-17-6-4-5-15(2)11-17/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGXAGRMBUIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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